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Compound of Interest

Compound Name: tert-Butyl benzylglycinate

Cat. No.: B2734447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of

tert-Butyl benzylglycinate, a key intermediate in organic synthesis, particularly in the fields of

peptide chemistry and drug discovery. This document collates available experimental and

computational data on its structural, physical, and chemical characteristics. Detailed

methodologies for its synthesis and analysis are also presented to support its application in

research and development.

Introduction
tert-Butyl benzylglycinate, also known as N-Benzylglycine tert-butyl ester, is a derivative of

the amino acid glycine. The presence of the tert-butyl ester and the N-benzyl group makes it a

valuable building block in the synthesis of more complex molecules, including peptides and

pharmaceutical agents. A thorough understanding of its physicochemical properties is crucial

for its effective handling, reaction optimization, and for predicting its behavior in various

chemical and biological systems.
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The fundamental molecular and structural properties of tert-Butyl benzylglycinate are

summarized in the table below.

Property Value Source

Molecular Formula C₁₃H₁₉NO₂ --INVALID-LINK--

Molecular Weight 221.30 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 7662-76-2 --INVALID-LINK--

Canonical SMILES
CC(C)

(C)OC(=O)CNCc1ccccc1
--INVALID-LINK--

IUPAC Name
tert-butyl 2-

(benzylamino)acetate
--INVALID-LINK--

Physicochemical Properties
This section details the key physicochemical properties of tert-Butyl benzylglycinate,

presented in a structured format for clarity.
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Property Value
Experimental
Conditions

Source

Physical Form

Typically a clear,

colorless to light

yellow liquid or solid,

depending on purity.

Ambient Temperature --INVALID-LINK--

Boiling Point 125-126 °C at 0.5 mmHg --INVALID-LINK--

Melting Point

Not explicitly found for

the free base. The

hydrochloride salt of

the parent glycine tert-

butyl ester has a

melting point of 141-

143 °C.

Not Applicable --INVALID-LINK--

Chemical Properties
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Property
Value
(Computational)

Method Source

LogP 2.1179
Computational

Prediction
--INVALID-LINK--

Topological Polar

Surface Area (TPSA)
38.33 Å²

Computational

Prediction
--INVALID-LINK--

pKa

The pKa of the

protonated amine is

estimated to be in the

range of typical

secondary amines.

For the related N-

benzylglycine, a

predicted pKa is

2.29±0.10.

Computational

Prediction
--INVALID-LINK--

Hydrogen Bond

Acceptors
3

Computational

Prediction
--INVALID-LINK--

Hydrogen Bond

Donors
1

Computational

Prediction
--INVALID-LINK--

Rotatable Bonds 4
Computational

Prediction
--INVALID-LINK--

Solubility
Qualitative solubility information for tert-Butyl benzylglycinate and related compounds is

summarized below.
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Solvent Solubility Notes Source

Water

Limited solubility is

expected due to the

hydrophobic tert-butyl

and benzyl groups.

The parent

compound, glycine

tert-butyl ester, also

has limited water

solubility.

--INVALID-LINK--

Ethanol Soluble
Glycine tert-butyl ester

is soluble in ethanol.
--INVALID-LINK--

Methanol

Soluble in a

MeOH/DMSO mixture

was noted for a

derived silver

dithiocarbamate.

The hydrochloride salt

of glycine tert-butyl

ester is soluble in

methanol.

--INVALID-LINK--, --

INVALID-LINK--

Dichloromethane

(DCM)
Soluble

Glycine tert-butyl ester

is soluble in

dichloromethane.

--INVALID-LINK--

Dimethyl Sulfoxide

(DMSO)

Soluble in a

MeOH/DMSO mixture

was noted for a

derived silver

dithiocarbamate.

Amino-PEG8-t-butyl

ester is soluble in

DMSO.

--INVALID-LINK--, --

INVALID-LINK--

Experimental Protocols
This section provides detailed experimental protocols for the synthesis and analysis of tert-
Butyl benzylglycinate.

Synthesis of tert-Butyl benzylglycinate
A common method for the synthesis of tert-Butyl benzylglycinate involves the N-benzylation

of glycine tert-butyl ester. A general procedure is outlined below, based on standard organic

chemistry practices.

Reaction:
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Materials:

Glycine tert-butyl ester

Benzyl bromide

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

Dissolve glycine tert-butyl ester in the anhydrous aprotic solvent in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

Add the non-nucleophilic base to the solution.

Cool the reaction mixture in an ice bath.

Add benzyl bromide dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for several hours to overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic

solvent used for the reaction.
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Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a mixture of hexane and

ethyl acetate as the eluent.

Visualization of the Synthesis Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2734447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of tert-Butyl benzylglycinate
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Caption: Workflow for the synthesis of tert-Butyl benzylglycinate.
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Analytical Methods
NMR spectroscopy is a powerful tool for the structural elucidation of tert-Butyl
benzylglycinate.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Spectroscopy:

Instrument: 300-500 MHz NMR spectrometer.

Parameters:

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 8-16 scans are typically sufficient.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: 0-12 ppm.

Expected Chemical Shifts (in CDCl₃):

~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group.

~3.3-3.4 ppm (singlet, 2H): Methylene protons adjacent to the carbonyl group.

~3.8 ppm (singlet, 2H): Methylene protons of the benzyl group.

~7.2-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

A broad singlet corresponding to the N-H proton may be observed, and its chemical shift

can vary depending on concentration and solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b2734447?utm_src=pdf-body
https://www.benchchem.com/product/b2734447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2734447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy:

Instrument: 75-125 MHz NMR spectrometer.

Parameters:

Pulse Sequence: Proton-decoupled experiment.

Number of Scans: 1024 or more scans may be required due to the low natural abundance

of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Expected Chemical Shifts (in CDCl₃):

~28 ppm: Methyl carbons of the tert-butyl group.

~50-55 ppm: Methylene carbon adjacent to the nitrogen.

~50-55 ppm: Methylene carbon of the benzyl group.

~81 ppm: Quaternary carbon of the tert-butyl group.

~127-129 ppm: Aromatic carbons of the benzyl group.

~139 ppm: Quaternary aromatic carbon of the benzyl group.

~171 ppm: Carbonyl carbon of the ester.

Visualization of NMR Analysis Workflow:
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NMR Analysis Workflow
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To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical
Properties of tert-Butyl benzylglycinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2734447#physicochemical-properties-of-tert-butyl-
benzylglycinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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